

An In-depth Technical Guide to 4-Methylcyclohexylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methylcyclohexylamine**

Cat. No.: **B3415578**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-methylcyclohexylamine**, a key chemical intermediate in the pharmaceutical and fine chemical industries. We will delve into its chemical identity, physical and chemical properties, stereoisomers, synthesis methodologies, and significant applications, with a particular focus on its role in drug development. This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical manufacturing.

Chemical Identification and Synonyms

4-Methylcyclohexylamine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and an amine group.^[1] It exists as a mixture of cis and trans isomers, which can be separated into their respective forms. The general CAS number for the mixture of isomers is 6321-23-9.^{[1][2][3]}

The individual stereoisomers have distinct CAS numbers:

- **cis-4-Methylcyclohexylamine:** 2523-56-0^{[3][4][5]}
- **trans-4-Methylcyclohexylamine:** 2523-55-9^[3]
- **trans-4-Methylcyclohexylamine Hydrochloride:** 33483-65-7^[6]

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches and procurement.

Table 1: Synonyms for **4-Methylcyclohexylamine**

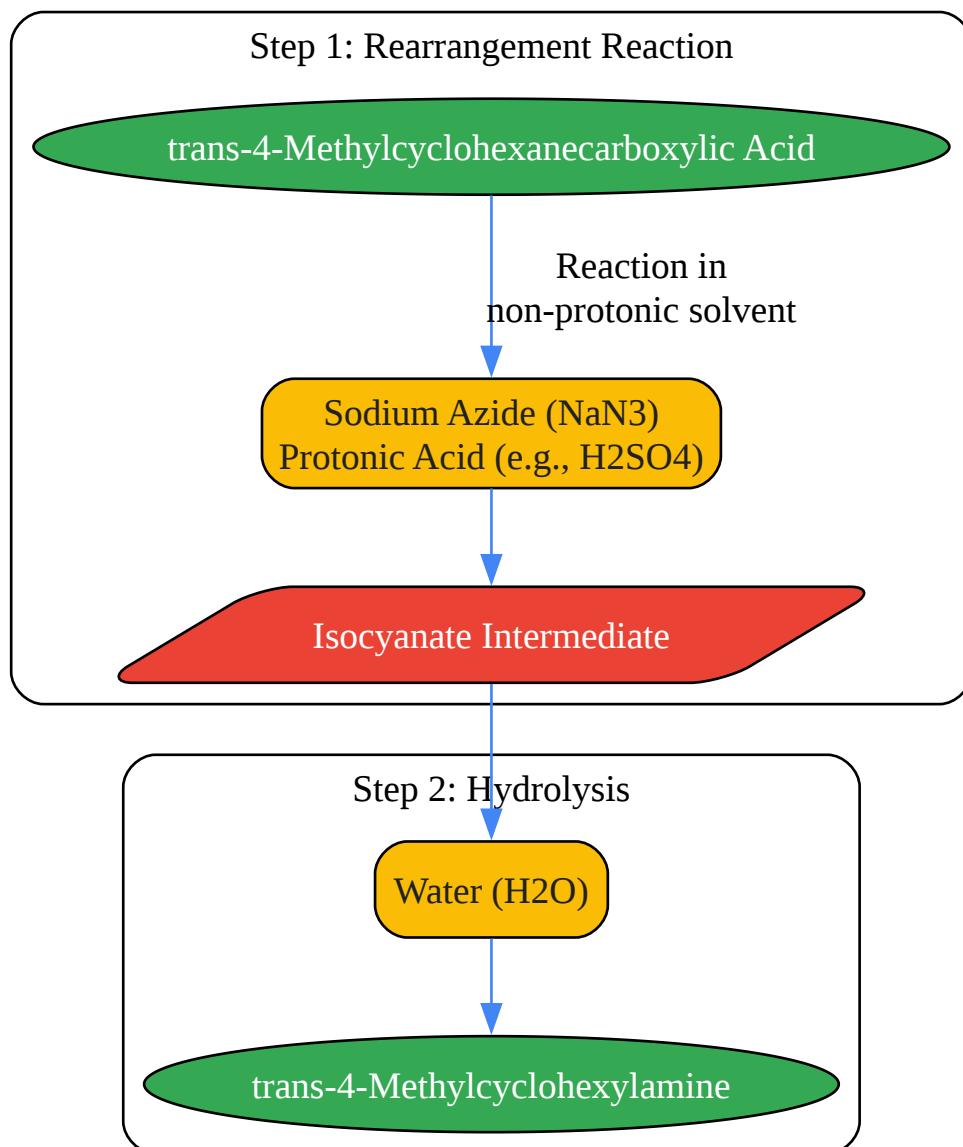
Synonym	Reference
4-Methylcyclohexanamine	[1] [3]
Cyclohexanamine, 4-methyl-	[1] [2] [3]
1-Amino-4-methylcyclohexane	[1] [2]
Hexahydro-p-toluidine	[1] [2]
p-Methylcyclohexylamine	[2] [3]
4-MCHA	[1] [3]

Physicochemical Properties

4-Methylcyclohexylamine is typically a colorless to pale yellow liquid with a characteristic amine odor.[\[1\]](#) It is soluble in water and organic solvents, which contributes to its versatility in various chemical reactions.[\[1\]](#)

Table 2: Physical and Chemical Properties of **4-Methylcyclohexylamine** (mixture of isomers)

Property	Value	Reference(s)
Molecular Formula	C7H15N	[1] [2] [3]
Molecular Weight	113.20 g/mol	[2] [3]
Boiling Point	151-154 °C	[2]
Density	0.855 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.4531	[2]
Flash Point	27 °C (80.6 °F) - closed cup	[2]
pKa	10.58 ± 0.70 (Predicted)	[2]
Appearance	Clear colorless to almost colorless liquid	[1] [2]


Synthesis of 4-Methylcyclohexylamine

The synthesis of **4-methylcyclohexylamine**, particularly the stereospecific synthesis of its isomers, is a critical aspect of its industrial application. One common method involves the hydrogenation of p-toluidine (4-methylaniline).[\[7\]](#) Additionally, patent literature describes several methods for preparing the trans and cis isomers.

Synthesis of trans-4-Methylcyclohexylamine

A documented method for the preparation of **trans-4-methylcyclohexylamine** involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material.[\[8\]](#) This process utilizes a rearrangement reaction with sodium azide and a protonic acid, followed by hydrolysis to yield the final product.[\[8\]](#) Another approach involves the hydrogenation of p-toluidine using a supported ruthenium catalyst with an alkali metal promoter, followed by separation of the isomers.[\[9\]](#)

The following diagram illustrates a generalized workflow for the synthesis of **trans-4-methylcyclohexylamine** from trans-4-methylcyclohexanecarboxylic acid.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **trans-4-methylcyclohexylamine**.

Synthesis of **cis-4-Methylcyclohexylamine**

The synthesis of **cis-4-methylcyclohexylamine** can be achieved through various routes. One patented method starts with 4-methylbenzeneboronic acid or its ester.^[10] The process involves hydrogenation using a rhodium on carbon catalyst to obtain a *cis-trans* mixture, followed by recrystallization to isolate the *cis*-4-methylcyclohexylboronic acid/ester. The final step is an amine substitution reaction using sulfamic acid and an aqueous alkali solution.^[10]

Applications in Research and Drug Development

4-Methylcyclohexylamine and its derivatives are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][6][8]

Pharmaceutical Intermediate

The most prominent application of trans-**4-methylcyclohexylamine** is as a key intermediate in the synthesis of Glimepiride, a widely used sulfonylurea antidiabetic drug for managing type 2 diabetes.[6][11] The specific stereochemistry and high purity of trans-**4-methylcyclohexylamine** are crucial for the efficacy and quality of the final active pharmaceutical ingredient (API).[11] Its hydrochloride salt is often used to improve handling and solubility during the manufacturing process.[6]

Agrochemicals and Fine Chemicals

The reactive amine group of **4-methylcyclohexylamine** allows for its incorporation into a variety of organic structures, making it a useful intermediate in the development of new agrochemicals, polymers, and other fine chemicals.[6]

Research Applications

In a research context, **4-methylcyclohexylamine** is used in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of kinase inhibitors, receptor agonists/antagonists, and a variety of ligands.[4] It has also been identified as an inhibitor of spermidine synthase.[2]

Safety and Handling

4-Methylcyclohexylamine is a flammable liquid and vapor and causes severe skin burns and eye damage.[12][13] Therefore, it is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information for **4-Methylcyclohexylamine**

Hazard Class	Hazard Statement	Precautionary Statements (Examples)	Reference(s)
Flammable liquids (Category 3)	H226: Flammable liquid and vapor	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment.	[12] [13]
Skin corrosion/irritation (Category 1A, B, C)	H314: Causes severe skin burns and eye damage	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.	[12] [13] [14]
Serious eye damage/eye irritation (Category 1)	H318: Causes serious eye damage	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.	[12] [14]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][14][15]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [13][14][15]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [13][15]

Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[2][13][16] Keep away from heat, sparks, and flame.[13]

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12][14]

Analytical Methods

The purity of **4-methylcyclohexylamine** is typically determined by gas chromatography (GC). [1] For more detailed analysis, such as the simultaneous determination of related polyamines in biological samples, methods like electrospray ionization and time-of-flight mass spectrometry can be employed.

Conclusion

4-Methylcyclohexylamine, with its distinct isomers, is a fundamentally important chemical intermediate. Its role in the synthesis of the antidiabetic drug Glimepiride underscores its significance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and chemical engineers working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6321-23-9: 4-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]
- 2. 4-Methylcyclohexyl amine | 6321-23-9 [chemicalbook.com]
- 3. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-4-Methylcyclohexylamine. | 2523-56-0 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbino.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 9. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 10. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 11. nbinno.com [nbino.com]
- 12. 4-Methylcyclohexylamine (cis- and trans- mixture), 5ML | Labscoop [labscoop.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. 4-Methylcyclohexyl amine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylcyclohexylamine: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3415578#4-methylcyclohexylamine-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com